Sodium3-(trifluoromethyl)pyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium3-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C6H3F3NNaO2S. It is a sodium salt derivative of pyridine, characterized by the presence of a trifluoromethyl group at the third position and a sulfinate group at the second position of the pyridine ring. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium3-(trifluoromethyl)pyridine-2-sulfinate typically involves the reaction of 3-(trifluoromethyl)pyridine-2-sulfonyl chloride with sodium sulfite. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and yield. The purification process may involve crystallization or recrystallization techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium3-(trifluoromethyl)pyridine-2-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinate group acts as a leaving group.
Oxidation Reactions: The compound can be oxidized to form sulfonates.
Reduction Reactions: It can be reduced to form sulfides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions often involving the use of a base such as sodium hydroxide.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are alkyl or aryl pyridine derivatives.
Oxidation Reactions: The primary products are sulfonates.
Reduction Reactions: The main products are sulfides.
Wissenschaftliche Forschungsanwendungen
Sodium3-(trifluoromethyl)pyridine-2-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of sodium3-(trifluoromethyl)pyridine-2-sulfinate involves its ability to act as a nucleophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound interacts with electrophilic centers in the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium4-(trifluoromethyl)pyridine-2-sulfinate
- Sodium2-(trifluoromethyl)pyridine-3-sulfinate
- Sodium6-methylpyridine-2-sulfinate
Uniqueness
Sodium3-(trifluoromethyl)pyridine-2-sulfinate is unique due to the specific positioning of the trifluoromethyl and sulfinate groups on the pyridine ring. This unique structure imparts distinct reactivity and stability compared to other similar compounds. The presence of the trifluoromethyl group at the third position enhances its electron-withdrawing properties, making it a valuable reagent in various chemical transformations .
Eigenschaften
Molekularformel |
C6H3F3NNaO2S |
---|---|
Molekulargewicht |
233.15 g/mol |
IUPAC-Name |
sodium;3-(trifluoromethyl)pyridine-2-sulfinate |
InChI |
InChI=1S/C6H4F3NO2S.Na/c7-6(8,9)4-2-1-3-10-5(4)13(11)12;/h1-3H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
FCFBBSIOZLYUPW-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(N=C1)S(=O)[O-])C(F)(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.